molecular formula C12H14O3 B8266683 methyl 3-hydroxy-4-(2-methylallyl)benzoate

methyl 3-hydroxy-4-(2-methylallyl)benzoate

Cat. No.: B8266683
M. Wt: 206.24 g/mol
InChI Key: UTFMVHIRGODERE-UHFFFAOYSA-N
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Description

methyl 3-hydroxy-4-(2-methylallyl)benzoate: is a chemical compound with the molecular formula C11H12O3 It is a derivative of benzoic acid, featuring a hydroxy group at the third position and a 2-methylallyl group at the fourth position, with the carboxylic acid group esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-hydroxy-4-(2-methylallyl)benzoate typically involves the esterification of 3-Hydroxy-4-(2-methylallyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the hydroxy group to a chloro group.

Major Products:

    Oxidation: Formation of 3-oxo-4-(2-methylallyl)benzoic acid methyl ester.

    Reduction: Formation of 3-Hydroxy-4-(2-methylallyl)benzyl alcohol.

    Substitution: Formation of 3-chloro-4-(2-methylallyl)benzoic acid methyl ester.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine:

  • Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry:

  • Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 3-hydroxy-4-(2-methylallyl)benzoate exerts its effects is largely dependent on its functional groups. The hydroxy group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with various molecular targets. The 2-methylallyl group can engage in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

    3-Hydroxybenzoic acid methyl ester: Lacks the 2-methylallyl group, making it less hydrophobic and potentially less reactive in certain contexts.

    4-Hydroxy-3-methoxybenzoic acid methyl ester: Contains a methoxy group instead of a hydroxy group, altering its electronic properties and reactivity.

    3-Hydroxy-4-methylbenzoic acid methyl ester: Similar structure but with a methyl group instead of a 2-methylallyl group, affecting its steric and electronic characteristics.

Uniqueness: The presence of the 2-methylallyl group in methyl 3-hydroxy-4-(2-methylallyl)benzoate imparts unique steric and electronic properties, making it distinct from other similar compounds

Biological Activity

Methyl 3-hydroxy-4-(2-methylallyl)benzoate, an organic compound with the molecular formula C12H14O3, is a derivative of benzoic acid. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a hydroxy group and a methylallyl substituent attached to the benzene ring. These structural components are crucial for its biological activity as they influence solubility, stability, and interaction with biological targets.

PropertyValue
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The hydroxy and ester groups enable the formation of hydrogen bonds, facilitating interactions that can modulate biochemical pathways. Research indicates that it may act as an inhibitor in enzyme-catalyzed reactions, particularly those involving ester hydrolysis.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it exhibited moderate to strong activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The Minimum Inhibitory Concentration (MIC) values ranged from 781.25 to 1562.5 µg/mL for MRSA, indicating its potential as an antimicrobial agent .

Antioxidant Properties

The compound has also been studied for its antioxidant capabilities. Antioxidants play a critical role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Preliminary findings suggest that this compound may enhance the body’s antioxidant defense mechanisms .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. The modulation of these inflammatory markers could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on various bacterial strains highlighted the effectiveness of this compound against MRSA, with promising MIC results suggesting its potential use in clinical settings .
  • Antioxidant Activity : In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in cell cultures exposed to oxidative agents, supporting its role as a potential therapeutic agent against oxidative damage .
  • Anti-inflammatory Mechanism : Experimental models showed that treatment with this compound resulted in decreased levels of inflammatory cytokines, indicating a possible mechanism for its anti-inflammatory effects .

Properties

IUPAC Name

methyl 3-hydroxy-4-(2-methylprop-2-enyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8(2)6-9-4-5-10(7-11(9)13)12(14)15-3/h4-5,7,13H,1,6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFMVHIRGODERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=C(C=C(C=C1)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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